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Introduction
Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), is a

cornerstone in the treatment of various autoimmune diseases. However, the efficacy of

Infliximab can be compromised by the development of anti-drug antibodies (ADAs), which can

lead to reduced drug efficacy and adverse events. The detection and characterization of these

anti-Infliximab antibodies (ATIs) are crucial for therapeutic drug monitoring and optimizing

patient outcomes. This document provides detailed application notes and protocols for three

commonly employed methods for detecting ATIs in patient serum: Enzyme-Linked

Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), and Cell-Based Assays.

Infliximab's Mechanism of Action and
Immunogenicity
Infliximab exerts its therapeutic effect by neutralizing both soluble and transmembrane forms of

TNF-α.[1] This prevents TNF-α from binding to its receptors (TNFR1 and TNFR2), thereby

inhibiting downstream inflammatory signaling pathways.[2] However, as a chimeric antibody

containing murine sequences, Infliximab can be recognized as foreign by the patient's immune

system, leading to the formation of ATIs. These antibodies can neutralize the drug's activity or

accelerate its clearance.
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Caption: Infliximab's therapeutic action and the development of immunogenicity.

Methods for Detecting Anti-Infliximab Antibodies
Several methodologies are available for the detection of ATIs, each with its own set of

advantages and limitations. The choice of assay depends on the specific requirements of the

study, including the need to detect total versus free antibodies, neutralizing capacity, and the

presence of the drug in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based assay for detecting and quantifying antibodies. It is known

for its high sensitivity, specificity, and cost-effectiveness.[3][4]

Application Notes:

Principle: ELISAs for ATI detection typically employ a "bridging" format. In this setup,

Infliximab is coated on the microplate wells and is also used as the detection reagent

(conjugated to an enzyme like horseradish peroxidase). Bivalent ATIs in the patient serum
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form a "bridge" between the coated and the detection Infliximab, generating a measurable

signal. This format can detect all isotypes of antibodies (IgG, IgM, IgA).

Advantages: High sensitivity and specificity, relatively low cost, high-throughput capabilities,

and does not require radioactive materials.[3][5]

Disadvantages: Can be susceptible to interference from circulating Infliximab, which can lead

to false-negative results.[6] Some ELISA formats may not be able to detect monovalent

antibodies or certain IgG subclasses.[7] Drug-tolerant ELISA formats, which often include an

acid dissociation step to break immune complexes, can mitigate drug interference.[8][9]

Use Cases: Routine therapeutic drug monitoring, large-scale clinical studies, and initial

screening for immunogenicity.

Experimental Protocol: Bridging ELISA for Anti-Infliximab Antibodies

This protocol is a general guideline and may require optimization.

Materials:

96-well microtiter plates

Infliximab (for coating and conjugation)

Patient serum samples, positive and negative controls

Coating Buffer (e.g., PBS, pH 7.4)

Wash Buffer (e.g., PBS with 0.05% Tween-20)

Blocking Buffer (e.g., PBS with 1% BSA)

Assay Diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)

Horseradish Peroxidase (HRP) conjugation kit

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

Stop Solution (e.g., 2N H₂SO₄)
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Microplate reader

Procedure:

Coating: Dilute Infliximab to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well

plate and incubate overnight at 4°C.[10]

Washing: Wash the plate 3 times with Wash Buffer.

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room

temperature.

Washing: Wash the plate 3 times with Wash Buffer.

Sample Incubation: Dilute patient sera and controls in Assay Diluent (e.g., 1:100). Add 100

µL of diluted samples to the wells and incubate for 1-2 hours at room temperature.

Washing: Wash the plate 3 times with Wash Buffer.

Detection Antibody Incubation: Prepare HRP-conjugated Infliximab at a predetermined

optimal concentration in Assay Diluent. Add 100 µL to each well and incubate for 1 hour at

room temperature.

Washing: Wash the plate 5 times with Wash Buffer.

Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark

for 15-30 minutes.

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

Reading: Read the absorbance at 450 nm using a microplate reader.
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Caption: Bridging ELISA workflow for anti-Infliximab antibody detection.
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Radioimmunoassay (RIA)
RIA is a highly sensitive and specific in vitro technique that uses radioisotopes to measure the

concentration of antigens or antibodies.[11]

Application Notes:

Principle: A competitive binding RIA is typically used for ATI detection. In this assay, a known

quantity of radiolabeled Infliximab (e.g., with ¹²⁵I) competes with unlabeled ATIs in the

patient's serum for binding to a limited amount of anti-human IgG antibody coated on a solid

phase. The amount of radioactivity in the bound complex is inversely proportional to the

concentration of ATIs in the sample.[12]

Advantages: Extremely high sensitivity and specificity, capable of detecting very low

concentrations of antibodies.[13][14]

Disadvantages: Requires handling of radioactive materials, which poses safety risks and

requires specialized laboratory facilities and disposal procedures. It is also generally more

expensive and less amenable to high-throughput screening compared to ELISA.[15][16]

Use Cases: Confirmatory testing for low-titer antibody samples, research applications

requiring high sensitivity, and situations where ELISA results are ambiguous.

Experimental Protocol: Competitive Radioimmunoassay for Anti-Infliximab Antibodies

This protocol is a general guideline and requires appropriate safety precautions for handling

radioactive materials.

Materials:

¹²⁵I-labeled Infliximab (tracer)

Unlabeled Infliximab (for standard curve)

Anti-human IgG coated tubes or plates

Patient serum samples, positive and negative controls
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RIA Buffer (e.g., phosphate buffer with BSA)

Gamma counter

Procedure:

Standard Curve Preparation: Prepare a series of standards with known concentrations of

unlabeled anti-Infliximab antibodies in RIA Buffer.

Assay Setup: To each anti-human IgG coated tube, add:

100 µL of standard, control, or patient serum.

100 µL of ¹²⁵I-labeled Infliximab (a fixed amount, e.g., 10,000 cpm).

Incubation: Vortex the tubes and incubate for 16-24 hours at 4°C to allow for competitive

binding.[17]

Separation: Separate the antibody-bound fraction from the free fraction. This can be

achieved by decanting the supernatant after centrifugation if using coated tubes.

Counting: Measure the radioactivity of the bound fraction in each tube using a gamma

counter.

Data Analysis: Plot a standard curve of the percentage of bound radioactivity versus the

concentration of the unlabeled anti-Infliximab antibody standards. Determine the

concentration of ATIs in the patient samples by interpolating their bound radioactivity values

on the standard curve.
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Caption: Competitive Radioimmunoassay workflow for anti-Infliximab antibodies.
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Cell-based assays are functional assays that measure the ability of ATIs to neutralize the

biological activity of Infliximab. These are considered more indicative of the in vivo situation.[18]

Application Notes:

Principle: A common approach is the reporter gene assay. In this assay, a cell line that is

sensitive to TNF-α is engineered to express a reporter gene (e.g., luciferase) under the

control of a TNF-α responsive promoter. When TNF-α is added, the cells produce light.

Infliximab neutralizes TNF-α, thus reducing the light signal. Neutralizing ATIs in a patient's

serum will bind to Infliximab and prevent it from neutralizing TNF-α, resulting in a restored

light signal. The magnitude of the signal restoration is proportional to the concentration of

neutralizing antibodies.[19]

Advantages: Provides information on the functional consequence of the immune response

(i.e., whether the antibodies are neutralizing). They are generally more drug-tolerant than

binding assays.[20][21]

Disadvantages: More complex, time-consuming, and expensive to develop and perform

compared to ELISA and RIA. They can also have higher variability.[21]

Use Cases: Characterizing the neutralizing capacity of ATIs, investigating the clinical

relevance of an immune response, and as a critical component of immunogenicity

assessment for regulatory submissions.

Experimental Protocol: Reporter Gene-Based Neutralizing Antibody Assay

This protocol is a general guideline and will require a specific reporter cell line.

Materials:

TNF-α sensitive reporter cell line (e.g., K562 cells transfected with an NF-κB regulated

luciferase reporter)

Cell culture medium and supplements

Recombinant human TNF-α
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Infliximab

Patient serum samples, positive and negative controls

Luciferase assay reagent

White, opaque 96-well cell culture plates

Luminometer

Procedure:

Cell Seeding: Seed the reporter cells into a 96-well plate at an optimized density and allow

them to adhere overnight.

Sample Preparation: In a separate plate, pre-incubate patient serum with a fixed, suboptimal

concentration of Infliximab for 1-2 hours at 37°C. This allows any neutralizing antibodies to

bind to the Infliximab.

TNF-α Addition: Add a fixed concentration of TNF-α to the Infliximab-serum mixture and

incubate for another 30-60 minutes.

Cell Treatment: Transfer the Infliximab-serum-TNF-α mixture to the wells containing the

reporter cells.

Incubation: Incubate the plate for a period sufficient to induce reporter gene expression (e.g.,

6-24 hours) at 37°C in a CO₂ incubator.

Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the

manufacturer's instructions for the luciferase assay reagent using a luminometer.

Data Analysis: An increase in luminescence in the presence of patient serum compared to

the control (Infliximab + TNF-α without serum) indicates the presence of neutralizing

antibodies. The titer of neutralizing antibodies can be determined by serially diluting the

patient serum.
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Caption: Cell-based neutralizing antibody assay workflow.
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Data Presentation: Comparison of Assay Methods

Feature
Enzyme-Linked
Immunosorbent
Assay (ELISA)

Radioimmunoassa
y (RIA)

Cell-Based
Neutralizing
Antibody Assay

Principle

Enzyme-linked

antibody-antigen

reaction

Competitive binding of

radiolabeled antigen

Measures functional

neutralization of drug

activity

Sensitivity
High (ng/mL range)

[22]

Very High (pg/mL

range)[15]

Moderate to High,

depends on cell line

and endpoint

Specificity High Very High
High (for neutralizing

antibodies)

Drug Tolerance

Low to Moderate (can

be improved with acid

dissociation)[6][23]

Moderate Generally High[20]

Throughput High Low to Moderate Low to Moderate

Cost Low to Moderate[12] High[16] High

Safety Generally safe

Requires handling of

radioactive

materials[14]

Requires cell culture

facilities; biosafety

considerations

Antibody Type

Detected

Total binding

antibodies (all

isotypes in bridging

format)

Total binding

antibodies

Functionally active

neutralizing antibodies

Conclusion
The detection of anti-Infliximab antibodies is a critical component of personalized medicine for

patients undergoing treatment for autoimmune diseases. The choice of assay should be guided

by the specific clinical or research question. ELISA is a robust and cost-effective method for

initial screening and routine monitoring. RIA offers the highest sensitivity for detecting low

levels of antibodies but comes with significant safety and cost considerations. Cell-based
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assays are indispensable for determining the functional significance of the antibody response

by specifically detecting neutralizing antibodies. A tiered approach, often starting with a

screening ELISA followed by a confirmatory and neutralizing assay for positive samples, is a

common and effective strategy in immunogenicity testing.[24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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